Lipophilicity Modulation: Meta-Methyl Substitution Shifts logP Relative to Unsubstituted and Para-Methyl Analogs
The meta-methyl group on the 3-phenyl ring of 2-hydroxy-3-(3-methylphenyl)pyridine produces a computed XLogP3 value of 2.2, compared to approximately 1.9 for the unsubstituted 2-hydroxy-3-phenylpyridine and approximately 2.3 for the para-methyl analog. This intermediate lipophilicity offers a quantifiable differentiation point for researchers requiring precise control over partition-dependent properties in assay development or synthetic design [1].
| Evidence Dimension | Computed partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 2.2 |
| Comparator Or Baseline | 2-Hydroxy-3-phenylpyridine: XLogP3 ≈ 1.9; 2-Hydroxy-3-(4-methylphenyl)pyridine: XLogP3 ≈ 2.3 (PubChem computed values) |
| Quantified Difference | Δ = +0.3 vs. unsubstituted; Δ = −0.1 vs. para-methyl |
| Conditions | In silico computation (XLogP3-AA algorithm, PubChem 2021.05.07 release) |
Why This Matters
A logP difference of 0.3 units can translate to a ~2-fold change in membrane permeability, making the meta-methyl compound the preferred choice when intermediate lipophilicity is required for balanced absorption and distribution in cellular assays.
- [1] PubChem. Comparative computed XLogP3 values: 2-Hydroxy-3-(3-methylphenyl)pyridine (CID 11819744); 2-Hydroxy-3-phenylpyridine (CID 3776256). National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/ View Source
